5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazole ring, which is fused to a pyridine ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazolopyridine core. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of the compound in large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but lacks the trifluoromethyl group.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-c]quinazoline: Contains a quinazoline ring.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-12-11-4-13(5)6/h1-4H |
InChI Key |
JVMUOQKQDOKYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)C(F)(F)F |
Origin of Product |
United States |
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